![molecular formula C22H15N3O3S B13146464 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-02-6](/img/structure/B13146464.png)
1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione is a complex organic compound that features a unique combination of anthracene, thiazole, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione typically involves multiple steps:
Formation of 6-methoxybenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the thiazole ring.
Coupling with anthracene-9,10-dione: The 6-methoxybenzo[d]thiazole is then coupled with anthracene-9,10-dione using a suitable coupling agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione: shares similarities with other anthracene and thiazole derivatives, such as:
Uniqueness
- The presence of the methoxy group at the sixth position in the benzo[d]thiazole ring and the anthracene-9,10-dione moiety makes 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione unique. This structural feature can enhance its biological activity and stability compared to similar compounds.
Properties
CAS No. |
62593-02-6 |
|---|---|
Molecular Formula |
C22H15N3O3S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H15N3O3S/c1-28-11-6-8-15-17(10-11)29-22(24-15)25-16-9-7-14(23)18-19(16)21(27)13-5-3-2-4-12(13)20(18)26/h2-10H,23H2,1H3,(H,24,25) |
InChI Key |
QQSVKKFPWMGXTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
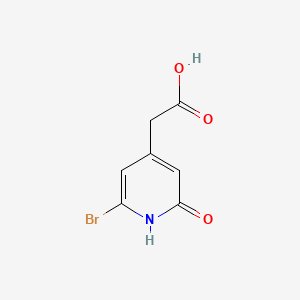
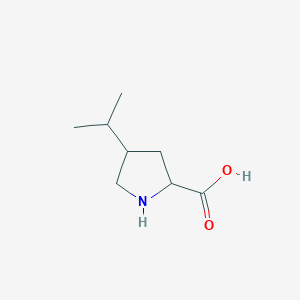
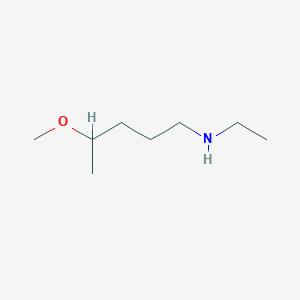
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
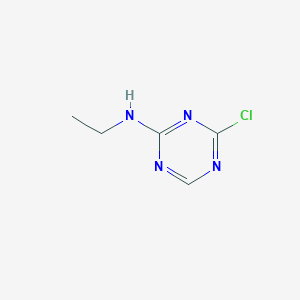




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
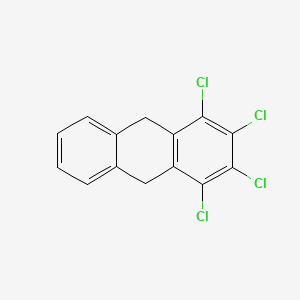
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
